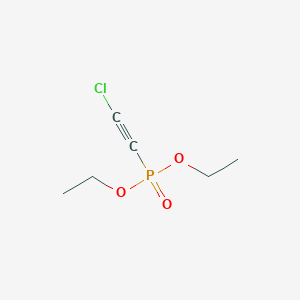![molecular formula C23H41NO B14146856 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol CAS No. 802-33-5](/img/structure/B14146856.png)
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and rubber. The compound’s structure includes a phenol group substituted with bulky tert-butyl groups and a bis(2-methylpropyl)amino group, which contributes to its steric hindrance and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,6-di-tert-butylphenol with formaldehyde to form a methylene-bridged intermediate.
Amination: The intermediate is then reacted with bis(2-methylpropyl)amine under controlled conditions to introduce the bis(2-methylpropyl)amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
High-Pressure Reactors: To facilitate the condensation and amination reactions.
Catalysts: Specific catalysts may be used to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Substitution: Introduction of various substituents on the phenolic ring.
Reduction: Formation of hydroxy derivatives.
科学研究应用
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
作用机制
The compound exerts its effects primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. The bis(2-methylpropyl)amino group further enhances the stability and reactivity of the compound.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another phenolic antioxidant with similar applications.
4,4’-Bis(2,6-di-tert-butylphenol): Known for its high antioxidant performance in polymer stabilization.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with a dimethylamino group instead of bis(2-methylpropyl)amino.
Uniqueness
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is unique due to its combination of steric hindrance and enhanced stability provided by the bis(2-methylpropyl)amino group. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation.
属性
CAS 编号 |
802-33-5 |
|---|---|
分子式 |
C23H41NO |
分子量 |
347.6 g/mol |
IUPAC 名称 |
4-[[bis(2-methylpropyl)amino]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C23H41NO/c1-16(2)13-24(14-17(3)4)15-18-11-19(22(5,6)7)21(25)20(12-18)23(8,9)10/h11-12,16-17,25H,13-15H2,1-10H3 |
InChI 键 |
WPYQUWOMOGNOTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)
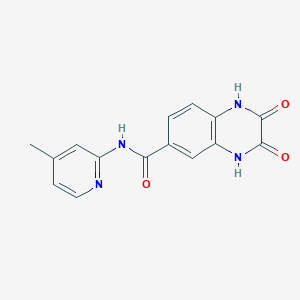
![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)
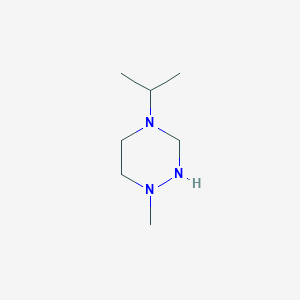
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
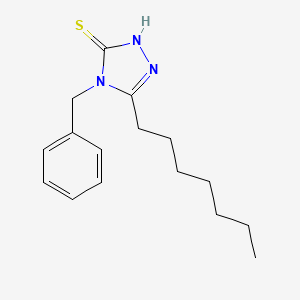
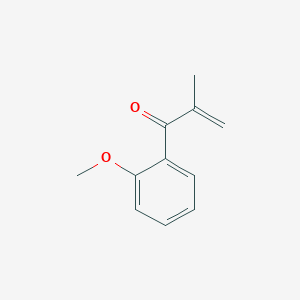
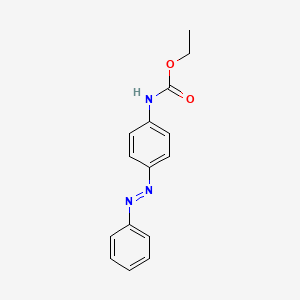
![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)
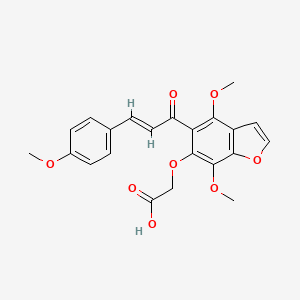
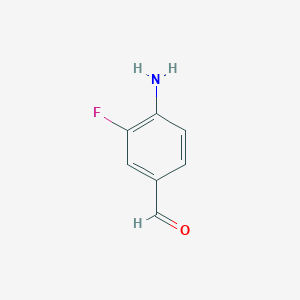
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
